3-(4-Methoxyphenyl)-4-methylidene-3-phenyl-1,2-dioxolane
Description
3-(4-Methoxyphenyl)-4-methylidene-3-phenyl-1,2-dioxolane is a bicyclic organic compound featuring a 1,2-dioxolane core substituted with a 4-methoxyphenyl group, a phenyl group, and a methylidene moiety. The dioxolane ring (a five-membered cyclic peroxide) confers unique reactivity and stability, while the aromatic substituents modulate electronic and steric properties.
Properties
CAS No. |
101810-64-4 |
|---|---|
Molecular Formula |
C17H16O3 |
Molecular Weight |
268.31 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-4-methylidene-3-phenyldioxolane |
InChI |
InChI=1S/C17H16O3/c1-13-12-19-20-17(13,14-6-4-3-5-7-14)15-8-10-16(18-2)11-9-15/h3-11H,1,12H2,2H3 |
InChI Key |
WEUDBDZPKLPKEK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(C(=C)COO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- typically involves the reaction of appropriate aryl aldehydes with peroxides under controlled conditions. One common method involves the use of singlet molecular oxygen generated from the fragmentation of trans-5-hydroperoxy-3,5-dimethyl-1,2-dioxolane-3-yl ethaneperoxate in the presence of a base such as potassium hydroxide . This method allows for efficient oxidative decarboxylation of arylacetic acids and esters, leading to the formation of the desired dioxolane compound.
Industrial Production Methods
Industrial production of this compound may involve similar oxidative processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The scalability of the synthesis process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones when reacted with appropriate oxidizing agents.
Reduction: Reduction reactions can convert the peroxide group into hydroxyl groups.
Substitution: The methoxy and phenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Singlet molecular oxygen, hydrogen peroxide, and other peroxides.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles like amines and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to form reactive oxygen species.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,2-Dioxolane, 3-(4-methoxyphenyl)-4-methylene-3-phenyl- involves the generation of reactive oxygen species (ROS) through the cleavage of the peroxide bond. These ROS can interact with various molecular targets, leading to oxidative stress and potential cell damage. The compound’s ability to generate ROS makes it a valuable tool in studying oxidative processes and developing oxidative stress-related therapies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Dioxolane Derivatives
- 1,2-Dioxolane, 3-(4-chlorophenyl)-3-(4-methoxyphenyl)-5,5-diphenyl (CAS 107245-92-1): This analog replaces the methylidene group with two phenyl groups at the 5-position of the dioxolane ring. The presence of a 4-chlorophenyl substituent (vs. The molecular weight (442.93 g/mol) and lipophilicity are higher compared to the target compound (C₁₇H₁₄O₃; molecular weight ~274.3 g/mol), which may influence bioavailability .
- 2,2-Dimethyl-4-[3-(phenylmethoxy)propyl]-1,3-dioxolane: This derivative features a flexible benzyloxypropyl chain instead of aromatic substituents. The alkyl chain increases hydrophobicity and conformational flexibility, contrasting with the rigid aromatic systems in the target compound.
Chalcone Derivatives
Chalcones (α,β-unsaturated ketones with two aromatic rings) share functional similarities with the target compound’s substituted aromatic systems:
- Cardamonin (non-piperazine-substituted chalcone): Exhibits potent inhibitory activity (IC₅₀ = 4.35 μM) due to hydroxyl groups at the ortho and para positions of ring A. Substitution with methoxy groups (as in the target compound’s 4-methoxyphenyl group) reduces potency, as seen in chalcones like 2p (IC₅₀ = 70.79 μM). This suggests that electron-donating methoxy groups may diminish binding affinity in enzymatic assays compared to electron-withdrawing halogens (e.g., bromine in 2j, IC₅₀ = 4.703 μM) .
- (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one :
Demonstrates antioxidant efficacy in PC12 cells, with a methoxyphenyl group enhancing stability against oxidative degradation. The target compound’s dioxolane ring may offer similar protective effects, though its peroxide linkage could introduce different redox behavior .
Quinazolinone Derivatives
- 4l (tetrahydroquinazolinone): Contains two 4-methoxyphenyl groups and a rigid tetrahydroquinazolinone core. While structurally distinct from the dioxolane system, the methoxy substituents likely contribute to similar electronic profiles (e.g., resonance effects). The quinazolinone’s hydrogen-bonding capacity contrasts with the dioxolane’s peroxide functionality, which may limit its use in polar environments .
Key Comparative Data
| Compound | Core Structure | Substituents | Key Properties | Activity/Application |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-4-methylidene-3-phenyl-1,2-dioxolane | 1,2-Dioxolane | 4-Methoxyphenyl, phenyl, methylidene | Moderate lipophilicity, cyclic peroxide | Potential antioxidant/anti-inflammatory (inferred) |
| 1,2-Dioxolane (CAS 107245-92-1) | 1,2-Dioxolane | 4-Chlorophenyl, 4-methoxyphenyl, diphenyl | High molecular weight (442.93 g/mol) | Not reported |
| Cardamonin | Chalcone | Hydroxyl (ortho/para), unsubstituted B-ring | IC₅₀ = 4.35 μM (enzyme inhibition) | Potent inhibitor |
| Chalcone 2p | Chalcone | Methoxy (para), iodine (meta) | IC₅₀ = 70.79 μM | Low potency |
| Quinazolinone 4l | Tetrahydroquinazolinone | 4-Methoxyphenyl, methyl | High rigidity, hydrogen-bond acceptor | Not reported |
Structure-Activity Relationship (SAR) Insights
- Electron-withdrawing vs. electron-donating groups : Halogens (e.g., Cl, Br) enhance inhibitory activity in chalcones, while methoxy groups reduce potency due to decreased electrophilicity .
- Ring conformation : The dioxolane’s puckering (per Cremer-Pople parameters) could influence steric interactions, though this requires crystallographic validation .
- Peroxide reactivity: The 1,2-dioxolane core may undergo ring-opening under reducing conditions, differentiating it from non-peroxide analogs like chalcones or quinazolinones.
Biological Activity
3-(4-Methoxyphenyl)-4-methylidene-3-phenyl-1,2-dioxolane is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.
The molecular formula of this compound is with a molecular weight of 284.31 g/mol. Its structure features a dioxolane ring, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound can be achieved through various methods, typically involving the reaction of appropriate phenolic and aldehyde precursors under acidic conditions. The efficiency of the synthesis can be influenced by factors such as temperature, catalyst type, and reaction time.
Antimicrobial Activity
Research indicates that derivatives of dioxolanes exhibit significant antimicrobial properties. In particular, studies have shown that compounds containing the dioxolane structure can possess both antibacterial and antifungal activities. For instance, a related study demonstrated that several 1,3-dioxolanes exhibited effective antifungal activity against Candida albicans and antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Dioxolane Derivatives
| Compound | Activity Against C. albicans | Activity Against S. aureus | MIC (µg/mL) |
|---|---|---|---|
| Compound A | Significant | Significant | 625–1250 |
| Compound B | Moderate | Excellent | 250 |
| Compound C | Poor | Moderate | 1000 |
Anticancer Potential
The anticancer potential of dioxolane derivatives has also been explored. Some studies suggest that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of this compound on cancer cells remain to be fully elucidated but warrant further investigation.
Case Studies
- Antifungal Screening : A study synthesized several dioxolanes and tested their antifungal activity against Candida albicans. The results indicated that most compounds exhibited noteworthy antifungal properties, suggesting that modifications to the dioxolane structure can enhance activity .
- Antibacterial Assessment : Another research focused on the antibacterial effects of dioxolanes against various bacterial strains. The findings revealed that certain derivatives showed potent activity against both Gram-positive and Gram-negative bacteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
